ethyl 2-chloro-2-acetamidoacetate ethyl 2-chloro-2-acetamidoacetate
Brand Name: Vulcanchem
CAS No.: 819877-81-1
VCID: VC11518778
InChI:
SMILES:
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6

ethyl 2-chloro-2-acetamidoacetate

CAS No.: 819877-81-1

Cat. No.: VC11518778

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.6

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 2-chloro-2-acetamidoacetate - 819877-81-1

Specification

CAS No. 819877-81-1
Molecular Formula C6H10ClNO3
Molecular Weight 179.6

Introduction

Chemical Identity and Structural Features

Ethyl 2-chloro-2-acetamidoacetate belongs to the class of α-chloroacetamides, featuring a chlorine atom at the α-position relative to both the acetamido and ethyl ester groups. Its IUPAC name, ethyl 2-acetamido-2-chloroacetate, reflects this substitution pattern. The molecule’s structure is defined by the following key attributes:

  • Molecular Formula: C₆H₁₀ClNO₃

  • Molecular Weight: 179.60 g/mol .

  • Canonical SMILES: CCOC(=O)C(NC(=O)C)Cl .

  • InChIKey: CHYHOSYHUSIVCU-UHFFFAOYSA-N .

The presence of both electron-withdrawing (chlorine, ester) and electron-donating (acetamido) groups creates a reactive scaffold amenable to nucleophilic substitution and condensation reactions.

Synthesis and Industrial-Scale Production

Solvent-Free Synthesis from Ethyl Acetoacetate

A patented method (CN105061210A) describes the solvent-free synthesis of ethyl 2-chloroacetoacetate, a closely related compound, which provides insights into analogous strategies for ethyl 2-chloro-2-acetamidoacetate . The process involves:

  • Cooling ethyl acetoacetate to −5–10°C in a reactor.

  • Dropwise addition of sulfonyl chloride under controlled conditions.

  • Gradual warming to 20–25°C with 4-hour reaction time.

  • Vacuum distillation to isolate the product, achieving yields >85% and purity >98% .

This method eliminates organic solvents, reducing production costs and environmental impact. The absence of solvents also simplifies purification, as residual acidic gases (e.g., HCl) are neutralized using caustic soda .

Physicochemical Properties and Analytical Characterization

Spectral Data and Computational Predictions

  • Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 180.04221 and [M+Na]⁺ at m/z 202.02415, with collision cross-sections (CCS) of 135.2 Ų and 143.9 Ų, respectively .

  • Lipophilicity: Calculated clogP values for derivatives range from 3.34 to 6.19, influencing pharmacokinetic properties in drug candidates .

Applications in Pharmaceutical Chemistry

GPR88 Agonists for Addiction Treatment

Ethyl 2-chloro-2-acetamidoacetate derivatives, such as RTI-13951-33, exhibit potent GPR88 agonism (EC₅₀ = 47 nM) . Key findings include:

  • Structure-Activity Relationship (SAR):

    CompoundR GroupclogPEC₅₀ (nM)Efficacy (% vs. 2-PCCA)
    RTI-13951-333.3447103 ± 2
    2-PCCA6.1973100 ± 2

Hydrophobic side chains enhance blood-brain barrier penetration, critical for central nervous system targets .

TLR1/TLR2 Agonists in Immunotherapy

Derivatives like diprovocim-1 demonstrate TLR1/TLR2 activation (EC₅₀ = 750 pM in murine macrophages) . Modifications at the ester position (e.g., conversion to amides or alcohols) retain activity, enabling conjugation with biomolecules for vaccine adjuvants .

Future Directions and Challenges

  • Green Chemistry: Scaling solvent-free synthesis while maintaining yield and purity.

  • Drug Delivery: Engineering prodrugs using hydrolyzable ester linkages.

  • Toxicological Profiling: Acute and chronic toxicity studies to enable preclinical development.

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